molecular formula C10H10N6S2 B11051800 6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11051800
M. Wt: 278.4 g/mol
InChI Key: VSXXGHJXSGDSCA-UHFFFAOYSA-N
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Description

6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles This compound is characterized by its unique structure, which includes a cyclobutyl group, a methyl-substituted thiadiazole ring, and a triazolo-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazonoyl halides with potassium thiocyanate, followed by the reaction with thiosemicarbazide and its aryl derivatives . Another approach includes the reaction of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial agent. It has been evaluated for its activity against various bacterial and fungal strains.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the cyclobutyl group and the specific substitution pattern on the thiadiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

properties

Molecular Formula

C10H10N6S2

Molecular Weight

278.4 g/mol

IUPAC Name

6-cyclobutyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H10N6S2/c1-5-7(18-15-11-5)8-12-13-10-16(8)14-9(17-10)6-3-2-4-6/h6H,2-4H2,1H3

InChI Key

VSXXGHJXSGDSCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C4CCC4

Origin of Product

United States

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